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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key fragments and

precursors of Roselipin 1A, a bioactive natural glycolipid with potential therapeutic

applications. The methodologies are based on the total synthesis outlined by Jiang et al.,

offering a convergent and stereocontrolled route to this complex molecule.

Retrosynthetic Analysis of Roselipin 1A
The synthetic strategy for Roselipin 1A involves a convergent approach, where the molecule is

disconnected into three main fragments: glycosyl sulfoxide 2, alcohol 3, which is further broken

down into aldehyde 5 and ethyl ketone 4. This strategy allows for the independent synthesis of

these key intermediates, which are then coupled in the final stages of the synthesis.[1]
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Caption: Retrosynthetic analysis of Roselipin 1A.

Synthesis of Ethyl Ketone Fragment 4
The synthesis of the ethyl ketone fragment 4 commences from commercially available

propionaldehyde and involves a highly stereoselective vinylogous Mukaiyama aldol reaction to

establish key stereocenters.[1]
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Caption: Synthetic workflow for Ethyl Ketone Fragment 4.
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Quantitative Data for the Synthesis of Fragment 4
Step Product Yield (%)

Diastereomeri
c Ratio (dr)

Notes

1 Alcohol 8 90 >20:1

Vinylogous

Mukaiyama Aldol

Reaction

2-4 Aldehyde 9 81 (3 steps) -

Protection,

reduction, and

oxidation

5
anti-Aldol

Product
88 >20:1

Paterson Aldol

Reaction

6 Ketone 11 80 - TBS protection

7-8 Aldehyde 81 (2 steps) -
Diol formation

and cleavage

9
Unsaturated

Ester 13
91 E/Z = 5:1 Wittig Reaction

11 Ethyl Ketone 4 90 -

Optimized

Yamaguchi

Esterification

Experimental Protocols for the Synthesis of Fragment 4
Protocol 1: Vinylogous Mukaiyama Aldol Reaction (Synthesis of Alcohol 8)[1]

To a solution of the appropriate silyl ketene acetal in a suitable solvent (e.g., CH₂Cl₂) at -78

°C is added a Lewis acid (e.g., TiCl₄).

After stirring for a short period, propionaldehyde is added dropwise.

The reaction is stirred at -78 °C until completion (monitored by TLC).

The reaction is quenched with a saturated aqueous solution of NaHCO₃.
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The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under

reduced pressure.

The crude product is purified by flash column chromatography to afford alcohol 8.

Protocol 2: Paterson Aldol Reaction (Synthesis of anti-Aldol Product)[1]

To a solution of the corresponding ketone in a suitable solvent (e.g., diethyl ether) at -78 °C

is added a boron reagent (e.g., (-)-Ipc₂BCl) followed by a tertiary amine (e.g., triethylamine).

The mixture is stirred at 0 °C for a specified time to allow for enolborane formation.

The solution is cooled back to -78 °C, and aldehyde 9 is added.

The reaction is stirred at -78 °C until completion.

The reaction is quenched by the addition of methanol, followed by a phosphate buffer and

hydrogen peroxide.

The mixture is stirred at room temperature, and the aqueous layer is extracted with an

organic solvent.

The combined organic layers are dried, filtered, and concentrated.

Purification by flash column chromatography yields the anti-aldol product.

Protocol 3: Optimized Yamaguchi Esterification (Synthesis of Ethyl Ketone 4)[1]

To a solution of acid 14 in toluene are added triethylamine and 2,4,6-trichlorobenzoyl

chloride at room temperature.

The mixture is stirred for a specified time to form the mixed anhydride.

A solution of the corresponding alcohol and DMAP in toluene is then added.

The reaction mixture is heated to 60 °C and stirred until completion.
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The reaction is cooled to room temperature and quenched with water.

The aqueous layer is extracted with an organic solvent.

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and

concentrated.

The residue is purified by flash column chromatography to give ethyl ketone 4.

Synthesis of Aldehyde Fragment 5
The synthesis of aldehyde fragment 5 starts from the known aldehyde 6 and utilizes a Horner-

Wadsworth-Emmons (HWE) olefination and another Paterson aldol reaction.[1]
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Caption: Synthetic workflow for Aldehyde Fragment 5.
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Quantitative Data for the Synthesis of Fragment 5

Step Product Yield (%)
Diastereomeri
c Ratio (dr) or
E/Z ratio

Notes

1 Alkene 18 91 E/Z = 15:1 HWE Olefination

3-4 Alcohol 20 95 (2 steps) >20:1
Oxidation and

Paterson Aldol

5 Ketone 21 85 - PMB protection

6-7 Aldehyde 5 78 (2 steps) -
Diol formation

and cleavage

Experimental Protocols for the Synthesis of Fragment 5
Protocol 4: Horner-Wadsworth-Emmons Olefination (Synthesis of Alkene 18)[1]

To a suspension of a phosphonate reagent and a base (e.g., NaH) in a suitable solvent (e.g.,

THF) at 0 °C is added a solution of aldehyde 6.

The reaction mixture is stirred at room temperature until the starting material is consumed.

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

The aqueous layer is extracted with an organic solvent.

The combined organic layers are dried, filtered, and concentrated.

Purification by flash column chromatography affords alkene 18.

Coupling of Fragments and Completion of Synthesis
The final stages of the Roselipin 1A synthesis involve the coupling of aldehyde 5 and ethyl

ketone 4 via a LiHMDS-mediated syn-selective aldol reaction, followed by further

transformations and glycosylation.[1]
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Caption: Final steps in the total synthesis of Roselipin 1A.

Quantitative Data for the Final Assembly
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Step Product Yield (%)
Diastereomeri
c Ratio (dr)

Notes

1 Aldol Product 22 60 2:1

LiHMDS-

mediated aldol

reaction

2
α,β-Unsaturated

Ketone
90 - Dehydration

3 Alcohol 3 91 -
PMB

deprotection

4
Glycosylated

Product 23
65 β-selective

Crich's β-

mannosylation

5-6 Roselipin 1A 49 (2 steps) >20:1
Reduction and

deprotection

Protocol 5: LiHMDS-mediated Aldol Reaction (Synthesis of Aldol Product 22)[1]

To a solution of ethyl ketone 4 in THF at -78 °C is added LiHMDS.

After stirring for a specified time, a solution of aldehyde 5 in THF is added.

The reaction is stirred at -78 °C until completion.

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

The mixture is warmed to room temperature, and the layers are separated.

The aqueous layer is extracted with an organic solvent.

The combined organic layers are dried, filtered, and concentrated.

The crude product is purified by flash column chromatography to yield aldol product 22.

These protocols and data provide a comprehensive guide for the synthesis of Roselipin 1A
fragments and precursors, enabling further research and development in the fields of medicinal

chemistry and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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